N'-Cyclohexylidene-2-phenoxyacetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-Cyclohexylidene-2-phenoxyacetohydrazide typically involves the reaction of 2-phenoxyacetic acid hydrazide with cyclohexanone. The reaction is carried out in methanol with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after cooling and evaporating the solvent
Chemical Reactions Analysis
N’-Cyclohexylidene-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-Cyclohexylidene-2-phenoxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly β-glucuronidase.
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme β-glucuronidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
N’-Cyclohexylidene-2-phenoxyacetohydrazide can be compared to other similar compounds, such as:
N’- (4-Methylcyclohexylidene)-2-phenoxyacetohydrazide: This compound has a similar structure but includes a methyl group on the cyclohexyl ring.
N’- (4-Hydroxybenzylidene)-2-phenoxyacetohydrazide: This variant includes a hydroxy group on the benzylidene ring.
N’- (4-Ethoxybenzylidene)-2-phenoxyacetohydrazide: This compound features an ethoxy group on the benzylidene ring.
The uniqueness of N’-Cyclohexylidene-2-phenoxyacetohydrazide lies in its specific structure, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H18N2O2/c17-14(11-18-13-9-5-2-6-10-13)16-15-12-7-3-1-4-8-12/h2,5-6,9-10H,1,3-4,7-8,11H2,(H,16,17) |
InChI Key |
JYMNNMGDBDWUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
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